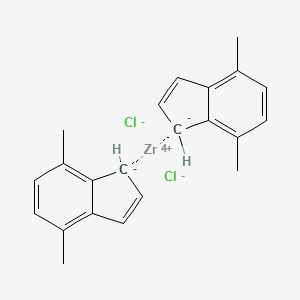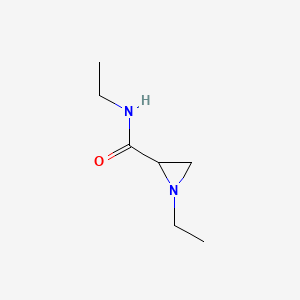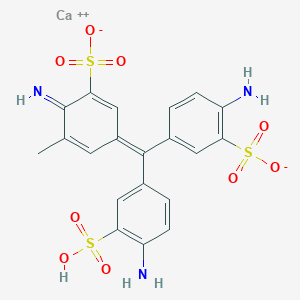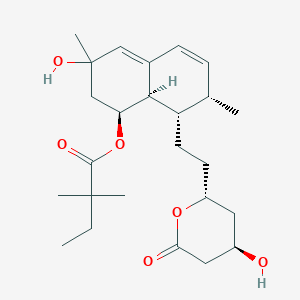
Emamectinbenzoat
Übersicht
Beschreibung
Emamectin benzoate is a novel macrocyclic lactone insecticide derived from avermectin molecules, isolated through fermentation from the soil microorganism Streptomyces avermitilis. It exhibits high efficacy against a range of agricultural pests due to its potent neurotoxic activity, making it a valuable component of integrated pest management (IPM) programs (Ioriatti et al., 2009).
Wissenschaftliche Forschungsanwendungen
Schädlingsbekämpfung im Reisanbau
Emamectinbenzoat wird im Reisanbau zur Schädlingsbekämpfung eingesetzt {svg_1}. Eine Studie entwickelte eine Ultra-Hochleistungs-Flüssigchromatographie-Tandem-Massenspektrometrie (UPLC/MS/MS)-Methode zur Prüfung von this compound und untersuchte seinen Metabolismus in Reispflanzen und Reiswachstumsumgebungen {svg_2}. Das Experiment zeigte, dass this compound in der vom Hersteller empfohlenen Konzentration für die menschliche Gesundheit unbedenklich ist {svg_3}.
Bekämpfung des Fallarmywurms
this compound wird zur Bekämpfung des Fallarmywurms, Spodoptera frugiperda, eingesetzt {svg_4}. Es ist eines der beliebtesten Biopestizide mit hoher Anti-Schädlings-, Anti-Parasiten- und Anti-Nematodenaktivität und geringer Toxizität {svg_5}. Subletale Auswirkungen von this compound auf die Elterngeneration und Nachkommen des Fallarmywurms wurden ebenfalls untersucht {svg_6}.
Feldversuche
In Feldversuchen zeigte this compound eine Kontrollwirksamkeit gegen M. incognita und führte zu höheren Tomatenerträgen {svg_7}.
Langzeitformulierungen
this compound wird in Langzeitformulierungen eingesetzt {svg_8}. Diese Eigenschaften könnten nicht nur die Effizienz von Pestizidanwendungen erhöhen und die Sprühdosis verringern, sondern auch die Umweltverschmutzung reduzieren {svg_9}.
Synthese und Charakterisierung
this compound wird für verschiedene Anwendungen synthetisiert und charakterisiert {svg_10}. Neue Nanokarrier wie CNCs und SNPs können verwendet werden, um die insektizide Toxizität, Löslichkeit und Photodegradierung von this compound zu verbessern {svg_11}.
Umweltbelastung
Der unvorsichtige Einsatz von this compound könnte zu Umweltverschmutzung und ernsthaften Schäden für andere, nicht-Zielorganismen führen {svg_12}. Untersuchungen haben gezeigt, dass, wenn Ratten während der Schwangerschaft und Laktation hohen Dosen von this compound ausgesetzt sind, die Nachkommen eine signifikante Neurotoxizität zeigen {svg_13}.
Wirkmechanismus
Target of Action
Emamectin benzoate primarily targets the γ-aminobutyric acid (GABA) system of insect neuronal synapses or neuromuscular synapses . It also acts on the glutamate-gated chloride channels in insect nerve cells . These targets play a crucial role in the transmission of electrical impulses in the muscle and nerves of invertebrates .
Mode of Action
Emamectin benzoate acts as an allosteric modulator of insect glutamate-gated chloride channels (GluCls), inhibiting muscle contractions . It allows a large amount of chloride ions to enter the nerve cells, causing loss of cell function and disrupting nerve conduction . This results in paralysis, lethargy, and starvation of targeted pests .
Biochemical Pathways
Emamectin benzoate affects several biochemical pathways. It upregulates key genes involved in the regulation of juvenile hormone (JH), including JHAMT, Met, and Kr-h1, and downregulates allatostatin (AstA) and allatostatin receptor (AstAR) expression . This results in increased JH titer in adult females and enhanced fecundity . Additionally, it induces significant modification in enzyme activity and transcriptome profile .
Pharmacokinetics
Emamectin benzoate exhibits a long mean residence time (MRT) and slow elimination . The plasma distribution half-life (t1⁄2α) is estimated to be 2.5 h, the elimination half-life (t1⁄2β) is 216 h, the total body clearance (ClT) is 0.0059 L/kg/h, and the MRT is 385 h . The absolute oral bioavailability of emamectin benzoate (F%) in crucian carp was calculated to be approximately 52.70% .
Result of Action
The action of emamectin benzoate leads to profound changes in female brown planthopper (BPH) fitness, including enhanced ovarian development and elevated egg production . It also causes a marked induction of oxidative damage in liver tissue as demonstrated by an increased level of TBARS and reduced GSH level .
Action Environment
Emamectin benzoate is persistent in the environment, breaking down slowly . It is widely used in the fish farm industry to control sea lice in marine finfish farming .
Safety and Hazards
Zukünftige Richtungen
Pesticide slow-release formulations provide a way to increase the efficiency of active components by reducing the amount of pesticide that needs to be applied . Slow-release formulations also increase the stability and prolong the control effect of photosensitive pesticides . These results demonstrated that Emamectin benzoate slow-release microspheres are an attractive candidate for improving pesticide efficacy and prolonging the control effect of Emamectin benzoate in the environment .
Eigenschaften
IUPAC Name |
benzoic acid;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)/b14-13+,28-16+,33-15+;/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKZANITAMOIAR-XWVCPFKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)NC)OC)OC)\C)C.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H81NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9, In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ | |
| Record name | EMAMECTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.20 at 23 °C /Emamectin benzoate/ | |
| Record name | EMAMECTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ | |
| Record name | EMAMECTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Emamectin benzoate is the 4'-deoxy-4'-epi-methyl-amino benzoate salt of avermectin B1 (abamectin), which is similar structurally to natural fermentation products of Streptomyces avermitilis. Emamectin benzoate is being developed as a newer broad-spectrum insecticide for vegetables and has a very low application rate. The mechanism of action involves stimulation of high-affinity GABA receptors and a consequent increase in membrane chloride ion permeability., Overexpression of P-glycoproteins (Pgps) is assumed to be a principal mechanism of resistance of nematodes and arthropods to macrocyclic lactones. Quantitative RT-PCR (Q-RT-PCR) was used to demonstrate changes in transcription levels of two putative P-glycoprotein genes, designated here as SL0525 and SL-Pgp1, in sea lice (Lepeophtheirus salmonis) following exposure to emamectin benzoate (EMB). Pre-adult L. salmonis were challenged in an EMB bioassay for 24 hr and gene expression was studied from lice surviving EMB concentrations of 0, 10, and 30 ppb. Gene expression was measured using Q-RT-PCR with elongation factor 1 (eEF1alpha) as an internal reference gene. The results show that both target genes, SL0525 and SL-Pgp1, had significantly increased levels of expression with exposure to 10ppb EMB (p=0.11 and p=0.17, respectively) whereas the group exposed to 30 ppb was on the verge of being significant (p=0.053) only in the expression of SL-Pgp1. Gene expression for SL0525 and SL-Pgp1 were increased over five-fold at 10 ppb EMB. Therefore, the upregulation of these target genes may offer protection by increasing Pgp expression when lice are exposed to EMB. Optimized Q-RT-PCR can be used to determine if over-expression of these genes could be the basis for development of resistance in sea lice and thus allow suitable alternative chemotherapeutic options to be assessed., Macrocyclic lactones, including avermectins and milbemycins, are novel parasiticides and insecticides that are produced through fermentation by soil-dwelling microorganisms. Although various macrocyclic lactones may differ in their potency and safety, all of them are believed to share common pharmacologic/toxicologic mechanisms, i.e. leading to paralysis and death of parasites and other target organisms via the activation of a glutamate-gated chloride channel in the invertebrate nerve and muscle cells and/or through the effect on gamma-aminobutyric acid (GABA) receptors. Ivermectin is the first macrocyclic lactone that was released for use in both animals and humans, and has demonstrated both excellent efficacy and high tolerability in the treatment of parasite infestations. Other macrocyclic lactones, such as abamectin, emamectin, and moxidectin were subsequently commercialized and have been used as insecticides and acaricides for crop protection or parasiticides for animal health. | |
| Record name | EMAMECTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder, Off-white crystalline powder | |
CAS RN |
155569-91-8, 137512-74-4, 119791-41-2 | |
| Record name | Avermectin B1, 4''-deoxy-4''-(methylamino)-, (4''R)-, benzoate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4''R)-4''-Deoxy-4''-(methylamino)-avermectin B1 benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMAMECTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
141-146 °C /Emamectin benzoate/ | |
| Record name | EMAMECTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)